Oxociprofloxacin

Description

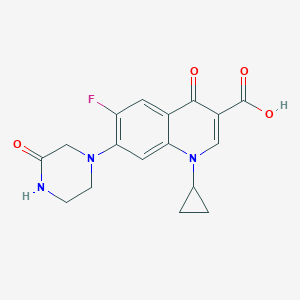

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O4/c18-12-5-10-13(6-14(12)20-4-3-19-15(22)8-20)21(9-1-2-9)7-11(16(10)23)17(24)25/h5-7,9H,1-4,8H2,(H,19,22)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYZZOHRULFPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNC(=O)C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145706 | |

| Record name | Oxociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103237-52-1 | |

| Record name | Oxociprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103237521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y901RQ8CDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Oxociprofloxacin (CAS Number: 103237-52-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Oxociprofloxacin, a significant metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin. Intended for a scientific audience, this document delves into the core physicochemical properties, synthesis, mechanism of action, antimicrobial spectrum, and analytical methodologies pertinent to this compound. The information presented herein is curated to support research and development efforts in pharmacology, medicinal chemistry, and drug metabolism.

Introduction and Overview

This compound, with the Chemical Abstracts Service (CAS) number 103237-52-1, is a major human metabolite of ciprofloxacin.[1][2] As a member of the fluoroquinolone class, it shares the characteristic bicyclic core structure.[3] Its formation occurs in the liver through the modification of the piperazinyl group of the parent compound.[4] While possessing a broader antibacterial activity than some other metabolites, its potency is generally less than that of ciprofloxacin.[1] Understanding the properties of this compound is crucial for a complete comprehension of the pharmacokinetics, efficacy, and potential for drug-drug interactions of ciprofloxacin. Moreover, its study offers insights into the structure-activity relationships of fluoroquinolones and can inform the design of new antibacterial agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| CAS Number | 103237-52-1 | [3][5] |

| Molecular Formula | C₁₇H₁₆FN₃O₄ | [3] |

| Molecular Weight | 345.33 g/mol | [5] |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | [3] |

| Synonyms | 4-Oxociprofloxacin, 3'-Oxociprofloxacin, Bay-q 3542 | [3] |

| Appearance | Brownish-Beige Solid | [6] |

| Melting Point | >320°C | [6] |

| Solubility | Soluble in Acetic Acid | [6] |

| Storage | Long-term storage at -20°C is recommended. | [6] |

Synthesis and Characterization

The formation of this compound from ciprofloxacin is a metabolic process. In vitro, this transformation can be mimicked using oxidative agents. For research purposes, this compound is often obtained as a reference standard from commercial suppliers.[5][11]

Characterization of this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Specific chemical shifts and coupling constants for the protons and carbons in the molecule would provide definitive structural elucidation.[12][13][14][15]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[10][16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound and for its quantification in various matrices.[11]

Mechanism of Action

As a fluoroquinolone, the primary mechanism of action of this compound is the inhibition of bacterial DNA synthesis through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[17][18]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, this compound and other fluoroquinolones disrupt essential cellular processes, leading to bacterial cell death. The specific inhibitory activity of this compound against these enzymes determines its antimicrobial potency.

Figure 1: Simplified diagram illustrating the mechanism of action of this compound through the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately, bacterial cell death.

Experimental Protocol: DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol is a generalized method for assessing the inhibition of DNA gyrase activity, which can be adapted for this compound.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP solution

-

Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and bovine serum albumin)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the gyrase assay buffer, relaxed plasmid DNA, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified DNA gyrase enzyme.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow for DNA supercoiling.[19]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K) and loading dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Data Analysis: Quantify the amount of supercoiled DNA in each lane. The concentration of this compound that inhibits 50% of the DNA gyrase activity is determined as the IC₅₀ value.[2][20][21]

Experimental Protocol: Topoisomerase IV Inhibition Assay (Decatenation Assay)

This protocol outlines a general method to measure the inhibition of topoisomerase IV decatenation activity.

Materials:

-

Purified bacterial topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA), a network of catenated DNA minicircles

-

ATP solution

-

Topoisomerase IV assay buffer

-

This compound stock solution

-

Agarose gel electrophoresis system

-

DNA staining agent

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the topoisomerase IV assay buffer, kDNA, and ATP.

-

Inhibitor Addition: Add a range of concentrations of this compound to the reaction tubes.

-

Enzyme Addition: Start the reaction by adding purified topoisomerase IV.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the decatenation of kDNA into individual minicircles.

-

Reaction Termination: Stop the reaction with a suitable stop solution.

-

Gel Electrophoresis: Separate the reaction products on an agarose gel. The decatenated minicircles will migrate into the gel, while the catenated kDNA network remains in the well.

-

Visualization: Stain the gel and visualize the decatenated DNA bands.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the decatenation activity.[22]

Antimicrobial Spectrum and Potency

This compound exhibits broad-spectrum antibacterial activity, though it is generally less potent than its parent compound, ciprofloxacin.[1] Its activity is comparable to that of norfloxacin against certain organisms.[4] The minimal inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency against a specific microorganism.

While extensive MIC data for this compound is not as widely published as for ciprofloxacin, available information suggests it retains some activity against both Gram-positive and Gram-negative bacteria.[22]

Representative MIC Values for Ciprofloxacin (for comparison):

| Bacterial Species | Ciprofloxacin MIC Range (µg/mL) | Source(s) |

| Escherichia coli | ≤1 | [23] |

| Staphylococcus aureus | ≤1 | [23] |

| Pseudomonas aeruginosa | ≤1 | [23] |

It is important for researchers to determine the specific MIC values of this compound against their strains of interest using standardized methods such as broth microdilution or agar dilution.[24][25][26][27][28]

Pharmacokinetics and Clinical Relevance

As a primary metabolite, the pharmacokinetics of this compound are intrinsically linked to those of ciprofloxacin.[29][30] Following administration of ciprofloxacin, this compound is formed in the liver and subsequently excreted.[4] Studies have shown that the metabolic ratio of this compound to ciprofloxacin can vary among individuals, with factors such as sex potentially influencing its formation.[1]

The clinical significance of this compound lies in several areas:

-

Contribution to Antimicrobial Effect: Although less potent than ciprofloxacin, its presence in the body may contribute to the overall antibacterial effect, particularly in compartments where it may accumulate.

-

Biomarker of Ciprofloxacin Metabolism: The concentration of this compound in biological fluids can serve as a biomarker to study the metabolic pathways of ciprofloxacin and to investigate potential drug-drug interactions involving these pathways.[1]

-

Potential for Off-Target Effects: Understanding the safety profile of this compound is important, as metabolites can sometimes contribute to the adverse effects of the parent drug.

Safety and Toxicology

The safety profile of this compound is not as extensively characterized as that of ciprofloxacin. However, as a metabolite, its potential for toxicity is a relevant consideration. In vitro cytotoxicity studies are essential to assess its effects on various cell lines. While some studies have explored the cytotoxic effects of ciprofloxacin and its derivatives against cancer cell lines,[31] data on the effects of this compound on normal, non-cancerous cell lines is less available but crucial for a comprehensive safety assessment. The general side effects of fluoroquinolones are well-documented and can be severe, though the specific contribution of metabolites like this compound to these effects requires further investigation.[32][33]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in various matrices, including biological fluids and pharmaceutical preparations.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detection, is the most common method for the analysis of ciprofloxacin and its metabolites.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the quantification of this compound, particularly in complex biological samples. This technique is also invaluable for structural confirmation through the analysis of fragmentation patterns.[10][16]

Conclusion

This compound, as a major metabolite of ciprofloxacin, plays a significant role in the overall pharmacology of its parent drug. While it exhibits a reduced but still broad spectrum of antibacterial activity, its primary importance in a research and development context may lie in its utility as a biomarker for ciprofloxacin metabolism and for understanding the structure-activity relationships within the fluoroquinolone class. This guide has provided a comprehensive overview of its key properties and the methodologies required for its study, aiming to equip researchers with the foundational knowledge necessary for further investigation into this important compound.

References

-

PubChem. This compound. [Link]

-

ResearchGate. Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile. [Link]

-

National Institutes of Health. Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1. [Link]

-

PubMed. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay. [Link]

-

Pharmaffiliates. This compound | CAS No : 103237-52-1. [Link]

-

PubChem. Ciprofloxacin. [Link]

-

National Institutes of Health. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. [Link]

-

Virginia Commonwealth University. Ciprofloxacin Synthesis. [Link]

-

YouTube. Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry. [Link]

-

National Institutes of Health. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid. [Link]

-

Semantic Scholar. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patient. [Link]

-

National Institutes of Health. Influence of subject age on the inhibition of oxidative metabolism by ciprofloxacin. [Link]

-

PubMed. Comparative in vitro activity of ciprofloxacin and other unrelated antimicrobials against bacterial respiratory tract pathogens. [Link]

-

MDPI. DNA Gyrase as a Target for Quinolones. [Link]

-

ResearchGate. IC 50 (A-B) and % inhibition (C) of E. coli DNA gyrase and topoisomerase IV. n.d.: not determined. [Link]

-

PubMed. Ciprofloxacin and this compound pharmacokinetics in patients on haemodialysis. [Link]

-

Informatics Journals. Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. [Link]

-

ResearchGate. Inhibitors of bacterial DNA gyrase's allosteric pocket, with IC50... [Link]

-

MDPI. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? [Link]

-

Der Pharma Chemica. ciprofloxacin-a-two-step-process.pdf. [Link]

-

Chemical Review and Letters. Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. [Link]

-

ResearchGate. (PDF) Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. [Link]

-

PubMed. 1H, 13C and 15N NMR spectra of ciprofloxacin. [Link]

-

MDPI. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. [Link]

-

ResearchGate. Literature MIC values for tested antibiotics | Download Table. [Link]

-

ResearchGate. Antimicrobial activity and the Minimal Inhibitory Concentration (MIC)? [Link]

-

National Institutes of Health. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis. [Link]

-

ResearchGate. 1H,13C and15N NMR spectra of ciprofloxacin | Request PDF. [Link]

-

MDPI. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

-

ResearchGate. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]

-

Frontiers. Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. [Link]

-

ResearchGate. Compare ciprofloxacin's minimum inhibitory concentrations (μg/mL) when... [Link]

-

ResearchGate. Comparison of resistance development under 0.5X MIC ciprofloxacin and... [Link]

-

Semantic Scholar. 1H, 13C and 15N NMR spectra of ciprofloxacin. [Link]

-

PubMed. Safety of oral ciprofloxacin. An update based on clinical trial results. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. dev.usbio.net [dev.usbio.net]

- 7. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 9. youtube.com [youtube.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. 1H, 13C and 15N NMR spectra of ciprofloxacin | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative in vitro activity of ciprofloxacin and other unrelated antimicrobials against bacterial respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. informaticsjournals.co.in [informaticsjournals.co.in]

- 24. researchgate.net [researchgate.net]

- 25. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

- 26. bmglabtech.com [bmglabtech.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Ciprofloxacin and this compound pharmacokinetics in patients on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. selleckchem.com [selleckchem.com]

- 31. mdpi.com [mdpi.com]

- 32. mdpi.com [mdpi.com]

- 33. Safety of oral ciprofloxacin. An update based on clinical trial results - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of Bay-q 3542: A Search for Scientific Identity

Efforts to compile a comprehensive technical guide on the synthesis and characterization of a compound designated "Bay-q 3542" have been met with a significant challenge: the absence of any publicly available scientific literature, chemical database entries, or research identifying a molecule by this name.

An extensive search across multiple scientific and chemical databases for "Bay-q 3542" has yielded no relevant results pertaining to a specific chemical entity. The search results were populated with unrelated information, including a medical pathology test code, a chemical compound with a different identifier, and information about a correctional facility. This lack of data prevents the creation of the requested in-depth technical guide, as there is no verifiable information on its chemical structure, synthesis protocols, characterization data, or biological mechanism of action.

For the scientific and research community to effectively disseminate knowledge, a clear and unambiguous identification of chemical compounds is paramount. This is typically achieved through standardized nomenclature systems such as those provided by the International Union of Pure and Applied Chemistry (IUPAC), Chemical Abstracts Service (CAS) registration numbers, or common names widely accepted in published literature.

To proceed with the development of the requested technical guide, further clarification on the identity of "Bay-q 3542" is respectfully requested. Helpful information would include:

-

Alternative Names or Synonyms: The compound may be known by a different, more common name in scientific literature.

-

Chemical Structure: A 2D or 3D representation of the molecule would allow for unambiguous identification and a targeted search for relevant synthetic and analytical data.

-

CAS Registry Number: This unique numerical identifier would provide a direct link to a wealth of information in chemical databases.

-

Relevant Publications: Any research articles, patents, or other documents that mention "Bay-q 3542" would be invaluable in establishing its scientific context.

Upon receipt of more specific information, a thorough and accurate technical guide on the synthesis and characterization of the compound of interest can be developed, adhering to the highest standards of scientific integrity and providing the detailed, field-proven insights required by the intended audience of researchers, scientists, and drug development professionals.

The Enigmatic Role of 3'-Oxociprofloxacin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a cornerstone of fluoroquinolone antibiotics, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, 3'-oxociprofloxacin emerges as a significant urinary metabolite, retaining a spectrum of antibacterial activity.[1] This technical guide delves into the core mechanism of action of 3'-oxociprofloxacin, providing a comprehensive resource for researchers in microbiology, pharmacology, and drug development. By synthesizing current knowledge, this guide elucidates the molecular interactions, enzymatic inhibition, and cellular consequences of this pivotal metabolite, offering insights into its contribution to the overall therapeutic and toxicological profile of ciprofloxacin.

Introduction: The Metabolic Fate of a Potent Antibiotic

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic renowned for its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These type II topoisomerases are crucial for DNA replication, recombination, and repair. Upon administration, ciprofloxacin is partially metabolized in the liver, primarily through modifications of its piperazinyl group, giving rise to four main metabolites: desethyleneciprofloxacin, sulfociprofloxacin, formylciprofloxacin, and 3'-oxociprofloxacin.[1][4]

3'-Oxociprofloxacin, also known as oxociprofloxacin, is a major metabolite excreted in the urine.[1] Structurally, it is characterized by the oxidation of the piperazine ring of the parent ciprofloxacin molecule.[5] While often considered less potent than ciprofloxacin, 3'-oxociprofloxacin exhibits notable antibacterial activity, comparable to that of norfloxacin against certain organisms.[1][4] This inherent bioactivity necessitates a deeper understanding of its mechanism of action to fully comprehend the pharmacodynamics of ciprofloxacin and to inform the development of future fluoroquinolone derivatives.

The Core Mechanism: Targeting Bacterial DNA Homeostasis

The antibacterial effect of 3'-oxociprofloxacin, like its parent compound, is rooted in its ability to disrupt bacterial DNA synthesis and integrity. This is achieved through the targeted inhibition of DNA gyrase and topoisomerase IV.

Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by forming a stable ternary complex with the bacterial type II topoisomerase and the cleaved DNA. This complex effectively traps the enzyme on the DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterium as they halt DNA replication and trigger the SOS response and other cell death pathways.

While direct enzymatic inhibition data for 3'-oxociprofloxacin is not as extensively published as for ciprofloxacin, its established antibacterial activity strongly indicates a similar mechanism of action. The core pharmacophore responsible for interacting with the A subunit of DNA gyrase and the ParC subunit of topoisomerase IV remains intact in 3'-oxociprofloxacin. The modifications to the piperazinyl ring likely influence the drug's affinity for the enzyme-DNA complex, which is reflected in its altered potency compared to ciprofloxacin.

The following diagram illustrates the generally accepted mechanism of action for fluoroquinolones, which is presumed to be the same for 3'-oxociprofloxacin.

Caption: Mechanism of action of 3'-Oxociprofloxacin.

Antibacterial Spectrum and Potency

The antibacterial activity of 3'-oxociprofloxacin is broad, encompassing both Gram-positive and Gram-negative bacteria. However, its potency is generally reduced compared to the parent ciprofloxacin. The following table summarizes the available data on the Minimum Inhibitory Concentrations (MICs) of 3'-oxociprofloxacin against various bacterial strains, in comparison to ciprofloxacin and norfloxacin.

| Bacterial Strain | 3'-Oxociprofloxacin (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Norfloxacin (MIC in µg/mL) | Reference |

| Escherichia coli | In the range of norfloxacin | 0.006 - 1 | In the range of norfloxacin | [4][6] |

| Klebsiella pneumoniae | In the range of norfloxacin | 0.03 - 2 | In the range of norfloxacin | [4][6] |

| Staphylococci | Comparable to ciprofloxacin | 0.12 - 1 | - | [6] |

| General Activity | Less active than ciprofloxacin | Highly active | Less active than ciprofloxacin | [4] |

Note: Specific MIC values for 3'-oxociprofloxacin are not consistently reported in the literature; the table reflects the qualitative and comparative descriptions found in the cited sources.

Experimental Protocols for Mechanistic Studies

To rigorously assess the mechanism of action of 3'-oxociprofloxacin and other fluoroquinolone derivatives, standardized in vitro assays are essential. The following are detailed protocols for DNA gyrase and topoisomerase IV inhibition assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

35 mM Tris-HCl (pH 7.5)

-

24 mM KCl

-

4 mM MgCl₂

-

2 mM DTT

-

1.8 mM spermidine

-

1 mM ATP

-

6.5% glycerol

-

0.1 mg/mL bovine serum albumin

-

1.5 nM relaxed pBR322 DNA

-

-

Compound Addition: Add varying concentrations of 3'-oxociprofloxacin (or other test compounds) to the reaction mixtures. Include a no-drug control and a positive control (e.g., ciprofloxacin).

-

Enzyme Addition: Add purified DNA gyrase (GyrA and GyrB subunits) to a final concentration of 7.5 nM each.

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop solution containing 5% SDS, 25% glycerol, and 0.25 mg/mL bromophenol blue.

-

Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC₅₀ value can be determined by quantifying the band intensities.[3][7]

Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

39 mM Tris-HCl (pH 7.5)

-

10 mM MgCl₂

-

50 mM KCl

-

1 mM DTT

-

0.5 mM ATP

-

50 µg/mL bovine serum albumin

-

0.4 µg of kDNA

-

-

Compound Addition: Add varying concentrations of 3'-oxociprofloxacin to the reaction mixtures.

-

Enzyme Addition: Add purified topoisomerase IV (ParC and ParE subunits).

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop solution.

-

Agarose Gel Electrophoresis: Analyze the samples on a 0.8% agarose gel.

-

Visualization and Analysis: Stain the gel and visualize. Inhibition is indicated by the persistence of the kDNA network at the top of the gel, while successful decatenation results in the release of minicircles that migrate into the gel.[8]

Toxicological Profile: Considerations for Mammalian Cells

While fluoroquinolones are designed to be selective for bacterial topoisomerases, they are not without effects on mammalian cells, particularly at higher concentrations. Ciprofloxacin has been shown to induce cytotoxicity in various mammalian cell lines, including human fibroblasts.[9] This cytotoxicity is often delayed and has been linked to the depletion of mitochondrial DNA (mtDNA), suggesting an off-target effect on mitochondrial topoisomerase II.[10]

The cytotoxic potential of 3'-oxociprofloxacin has not been as extensively studied as that of its parent compound. However, given its structural similarity, it is plausible that it may exert similar, albeit potentially less potent, cytotoxic effects. Further research is warranted to fully characterize the toxicological profile of 3'-oxociprofloxacin and its contribution to the adverse effects sometimes observed with ciprofloxacin therapy.

Conclusion and Future Directions

3'-Oxociprofloxacin, a major metabolite of ciprofloxacin, is a biologically active compound that contributes to the overall antibacterial profile of its parent drug. Its mechanism of action is consistent with that of other fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. While its potency is generally lower than that of ciprofloxacin, its significant presence in urine suggests a potential role in the treatment of urinary tract infections.

For drug development professionals, the study of 3'-oxociprofloxacin provides valuable insights into the structure-activity relationships of fluoroquinolones. Understanding how modifications to the piperazinyl ring affect antibacterial potency and potential toxicity can guide the design of new derivatives with improved therapeutic indices.

Future research should focus on:

-

Quantitative enzymatic inhibition studies: Determining the precise IC₅₀ values of 3'-oxociprofloxacin against purified DNA gyrase and topoisomerase IV from various bacterial species.

-

Comprehensive antimicrobial susceptibility testing: Establishing a detailed profile of MIC values for 3'-oxociprofloxacin against a broad panel of clinically relevant bacteria.

-

In-depth toxicological evaluation: Assessing the cytotoxicity of 3'-oxociprofloxacin in various mammalian cell lines and investigating its effects on mitochondrial function.

A more complete understanding of the pharmacological and toxicological properties of 3'-oxociprofloxacin will not only enhance our knowledge of ciprofloxacin's in vivo activity but also pave the way for the rational design of safer and more effective fluoroquinolone antibiotics.

References

-

Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay. PubMed. [Link]

-

Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile | Request PDF. ResearchGate. [Link]

-

Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin. MDPI. [Link]

-

Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. [Link]

-

Fluoroquinolone-Gyrase-DNA Complexes. e-Learning - UNIMIB. [Link]

-

Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium | Microbiology Spectrum. ASM Journals. [Link]

-

Clinical pharmacokinetics of ciprofloxacin. PubMed. [Link]

-

Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. PubMed Central. [Link]

-

DNA Gyrase Inhibition Assays Are Necessary to Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. PMC - NIH. [Link]

-

Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ResearchGate. [Link]

-

Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]

-

Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV | ACS Infectious Diseases. ACS Publications. [Link]

-

Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. PMC - NIH. [Link]

-

Inhibition of topoisomerase IV of compounds 3a, 3e, 3g, 3i, 3l–m and ciprofloxacin. [Link]

-

Topoisomerase activity inhibition assays | Download Table. ResearchGate. [Link]

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]

-

This compound | C17H16FN3O4 | CID 128242. PubChem - NIH. [Link]

-

Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E. PubMed. [Link]

-

Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. NIH. [Link]

-

Delayed Cytotoxicity and Cleavage of Mitochondrial DNA in Ciprofloxacin-Treated Mammalian Cells. PubMed. [Link]

-

Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. PMC - NIH. [Link]

-

Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis. PubMed. [Link]

-

The Cytotoxic Effect of Ciprofloxacin Laetrile Combination on Esophageal Cancer Cell Line. [Link]

-

The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity. MDPI. [Link]

-

Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. MDPI. [Link]

-

The Mechanism of Inhibition of Topoisomerase IV by Quinolone Antibacterials. ResearchGate. [Link]

-

Ciprofloxacin and this compound pharmacokinetics in patients on haemodialysis. PubMed. [Link]

-

Inhibition of DNA gyrase by optically active ofloxacin. PubMed. [Link]

-

New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. [Link]

-

Ciprofloxacin Concentrations 100-Fold Lower than the MIC Can Select for Ciprofloxacin Resistance in Neisseria subflava: An In Vitro Study. MDPI. [Link]

-

Moxifloxacin, Ofloxacin, Sparfloxacin, and Ciprofloxacin against Mycobacterium tuberculosis: Evaluation of In Vitro and Pharmacodynamic Indices That Best Predict In Vivo Efficacy. PMC - NIH. [Link]

-

Comparison between disc diffusion test and MIC for detection of ciprofloxacin resistance.. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin [mdpi.com]

- 5. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Delayed cytotoxicity and cleavage of mitochondrial DNA in ciprofloxacin-treated mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxociprofloxacin vs Ciprofloxacin chemical structure

An In-depth Technical Guide to the Chemical Structures of Oxociprofloxacin and Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in the treatment of a wide array of bacterial infections for decades.[1][2][3] Its efficacy stems from its ability to inhibit bacterial DNA synthesis, a mechanism that has been extensively studied.[4][5][6] However, like all xenobiotics, ciprofloxacin undergoes metabolism in the body, leading to the formation of several metabolites. Among these, this compound is a major product, formed through the modification of the parent drug's piperazinyl group.[7][8]

This guide provides a detailed comparative analysis of the chemical structures of ciprofloxacin and its metabolite, this compound. We will elucidate the core structural differences, explore the implications of these changes on the molecule's physicochemical properties and biological activity, and provide standardized protocols for their characterization and comparative assessment.

Part 1: Elucidation of the Core Chemical Structures

A fundamental understanding of the individual molecular architectures of ciprofloxacin and this compound is essential before a comparative analysis can be undertaken.

Ciprofloxacin

Ciprofloxacin is a synthetic fluoroquinolone characterized by a fused ring system. Its chemical identity is precisely defined by its structure and nomenclature.

-

IUPAC Name: 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid[1][9][10]

The structure of ciprofloxacin is distinguished by several key functional groups that are critical to its antibacterial activity:

-

A quinolone core , which is the fundamental bicyclic scaffold.

-

A cyclopropyl group at the N-1 position, which significantly enhances potency against gram-negative bacteria.[12]

-

A fluorine atom at the C-6 position, a defining feature of fluoroquinolones that improves both DNA gyrase binding and cell penetration.[13]

-

A carboxylic acid group at the C-3 position and a ketone group at the C-4 position, which are essential for binding to the DNA gyrase enzyme.[10]

-

A piperazine ring at the C-7 position, which is crucial for the compound's spectrum of activity and pharmacokinetic properties.[14]

This compound

This compound is the primary urinary metabolite of ciprofloxacin.[7] Its formation involves a specific enzymatic modification of the parent molecule.

-

IUPAC Name: 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid[15]

The defining structural feature of this compound is the introduction of a carbonyl (oxo) group at the 3-position of the piperazine ring. This single modification distinguishes it from ciprofloxacin and has profound consequences for its biological activity. All other key functional groups, including the cyclopropyl ring, C-6 fluorine, and the quinolone core, remain intact.

Part 2: The Core Structural Distinction: A Comparative Analysis

The transformation from ciprofloxacin to this compound involves the oxidation of a methylene group (-CH₂-) on the piperazine ring to a carbonyl group (-C=O).

This seemingly minor alteration has significant chemical consequences, which are summarized below.

| Feature | Ciprofloxacin | This compound |

| IUPAC Name | 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl )-3-quinolinecarboxylic acid | 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl )-3-quinolinecarboxylic acid |

| Molecular Formula | C₁₇H₁₈FN₃O₃ | C₁₇H₁₆FN₃O₄ |

| Molecular Weight | 331.34 g/mol | 345.32 g/mol |

| Core Difference | Unsubstituted piperazine ring at C-7. | Piperazine ring at C-7 is oxidized to a 3-oxo derivative. |

Implications of the Oxo Group Addition:

-

Increased Polarity: The introduction of a polar carbonyl group increases the overall polarity of the molecule. This can affect its solubility, distribution, and rate of excretion.

-

Altered Conformation: The sp² hybridized carbon of the carbonyl group flattens the local geometry of the piperazine ring compared to the sp³ hybridized carbon in ciprofloxacin. This conformational change can impact how the molecule fits into the active site of its target enzymes.

-

Modified Hydrogen Bonding: The oxygen atom of the oxo group can act as a hydrogen bond acceptor, while the adjacent amide proton becomes a potential hydrogen bond donor. This alters the molecule's hydrogen bonding potential, which is critical for drug-receptor interactions.

Part 3: Synthesis and Metabolic Formation

Ciprofloxacin Synthesis

The synthesis of ciprofloxacin is a multi-step process that has been refined over the years to improve efficiency and yield. A common strategy involves building the quinolone core and then introducing the key side chains.[17][18][19]

While numerous synthetic routes exist, a key step is the nucleophilic aromatic substitution reaction to attach the piperazine ring to the C-7 position of the fluoroquinolone core.[19][20]

Metabolic Formation of this compound

This compound is not synthesized chemically for therapeutic use; it is a product of in vivo metabolism. Following administration, ciprofloxacin is partially metabolized in the liver.[7][21] Four primary metabolites have been identified, with this compound being one of the most prominent.[7][8] The formation occurs via enzymatic oxidation of the piperazine ring.

Part 4: Structure-Activity Relationship and Biological Implications

The structural integrity of the fluoroquinolone molecule is tightly linked to its biological function.

Mechanism of Action: Ciprofloxacin

Ciprofloxacin exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[1][3][4][22]

-

In most Gram-negative bacteria, the primary target is DNA gyrase.[23][24]

-

In many Gram-positive bacteria, topoisomerase IV is the preferential target.[24][25]

These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[5][22] This leads to an accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.[4][26]

Impact of Structural Change on Antimicrobial Activity: this compound

The C-7 substituent is a critical determinant of a fluoroquinolone's antibacterial potency and spectrum.[14][27] The metabolic conversion of ciprofloxacin to this compound significantly diminishes its antimicrobial activity.[8]

The addition of the oxo group to the piperazine ring adversely affects the molecule's interaction with the target enzymes. The altered stereochemistry, polarity, and hydrogen-bonding capability of the 3-oxopiperazine ring likely result in:

-

Reduced binding affinity for the active site of DNA gyrase and topoisomerase IV.

-

Steric hindrance that prevents the optimal orientation required to stabilize the enzyme-DNA cleavage complex.

Consequently, this compound is a much weaker inhibitor of bacterial DNA replication compared to its parent compound, ciprofloxacin.

Part 5: Experimental Protocols for Characterization and Comparison

Distinguishing between ciprofloxacin and this compound and quantifying their respective biological activities requires specific analytical and microbiological techniques.

Spectroscopic and Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, is the standard method for separating and quantifying ciprofloxacin and its metabolites in biological fluids.[28][29][30] Mass spectrometry (MS) can definitively confirm the identity of each compound by their distinct molecular weights (331.34 for ciprofloxacin vs. 345.32 for this compound).[31]

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It provides a quantitative measure of antibacterial potency.

Methodology:

-

Preparation: Prepare serial twofold dilutions of both ciprofloxacin and this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Adjust a log-phase culture of a reference bacterial strain (e.g., E. coli ATCC 25922) to a concentration of approximately 5 x 10⁵ CFU/mL. Inoculate each well with the bacterial suspension.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: Determine the MIC as the lowest drug concentration in which there is no visible turbidity (bacterial growth).

Protocol 2: DNA Gyrase Inhibition Assay

This in vitro biochemical assay directly measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase.

Methodology:

-

Reaction Setup: In a reaction tube, combine purified E. coli DNA gyrase enzyme, relaxed circular plasmid DNA (as the substrate), and ATP in a suitable reaction buffer.

-

Inhibitor Addition: Add varying concentrations of ciprofloxacin or this compound to the reaction tubes. Include a no-drug control.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow the supercoiling reaction to proceed.

-

Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Quantification: Quantify the amount of supercoiled DNA in each lane using densitometry. The IC₅₀ value (the concentration of drug required to inhibit 50% of the enzyme's activity) can then be calculated.

Conclusion

The chemical distinction between ciprofloxacin and its metabolite, this compound, is confined to a single atomic change: the oxidation of a methylene group to a carbonyl group on the C-7 piperazine ring. This modification, while structurally subtle, induces significant changes in the molecule's polarity, conformation, and hydrogen bonding capacity. These physicochemical alterations have a profound and detrimental effect on the compound's biological function, drastically reducing its affinity for its bacterial targets, DNA gyrase and topoisomerase IV. Consequently, this compound exhibits substantially weaker antimicrobial activity than the parent ciprofloxacin molecule. This detailed comparison underscores the critical importance of structure-activity relationships in drug design and highlights the necessity of characterizing metabolic pathways to fully understand a drug's efficacy and clinical profile.

References

-

Ciprofloxacin. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Van Bambeke, F. (2004). Classification and structure-activity relationships of fluoroquinolones. PubMed. [Link]

-

Phillips, I., & Shannon, K. (1993). Quinolones: structure-activity relationships and future predictions. Microbiology Society. [Link]

-

Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC - NIH. [Link]

-

Ciprofloxacin Synthesis. (n.d.). Virginia Commonwealth University. [Link]

-

Patel, D. R., & Puttagunta, S. B. (2023). Ciprofloxacin. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Ciprofloxacin: A Two Step Process. (n.d.). Der Pharma Chemica. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC - NIH. [Link]

-

What is the mechanism of Ciprofloxacin? (2024, July 17). Patsnap Synapse. [Link]

-

Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile. (n.d.). ResearchGate. [Link]

-

What is the mechanism of Ciprofloxacin Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

-

Analytical Methods of Ciprofloxacin and its Combinations Review. (n.d.). RJPT. [Link]

-

Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. ASM Journals. [Link]

-

Tosso, N. P., Desai, B. K., de Oliveira, E., Wen, J., Tomlin, J., & Gupton, B. F. (2019). A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Lee, S. D., Park, T. H., & Lee, Y. H. (2001). Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. KoreaScience. [Link]

-

Flow Synthesis of Ciprofloxacin. (n.d.). Thieme. [Link]

-

Manes, D., & McHenry, C. S. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. PubMed. [Link]

-

Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (n.d.). Oxford Academic. [Link]

-

CIPRO (ciprofloxacin hydrochloride) Tablets. (n.d.). accessdata.fda.gov. [Link]

-

Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2022). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. [Link]

-

El-Gamel, N. E. A. (2013). Structure characterization and spectroscopic investigation of ciprofloxacin drug. ScienceDirect. [Link]

-

Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2022). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. PubMed Central. [Link]

-

This compound. (n.d.). PubChem - NIH. [Link]

-

Szafraniec-Szczęsny, J., Jach, R., Lin, S. Y., & Jastrzębska, M. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. [Link]

-

Sakur, A. A. (2018). Analytical Methods of Ciprofloxacin and its Combinations Review. ResearchGate. [Link]

-

Khodursky, A. B., Zechiedrich, E. L., & Cozzarelli, N. R. (1995). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. PNAS. [Link]

-

Ciprofloxacin. (n.d.). NIST WebBook. [Link]

-

Gerasimova, Y. V., Kurbangalieva, A. R., & Bogorodskaya, M. V. (2007). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. PMC - PubMed Central. [Link]

-

Chemical structure of ciprofloxacin. (n.d.). ResearchGate. [Link]

-

de Oliveira, G. G., de Souza, L. C., & Ramalho, T. C. (2022). Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. ACS Omega. [Link]

-

Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... (n.d.). ResearchGate. [Link]

-

Analytical Methods of Ciprofloxacin and its Combinations Review. (n.d.). ProQuest. [Link]

-

Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria. (n.d.). Study.com. [Link]

-

Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020, October 19). Semantic Scholar. [Link]

-

Ciprofloxacin Antibacterial Drug Chemical Molecule Structure. (n.d.). Indigo Instruments. [Link]

-

Aldred, K. J., Blower, T. R., & Berger, J. M. (2019). DNA Gyrase as a Target for Quinolones. PMC - NIH. [Link]

-

Jehl, F., Gallion, C., & Monteil, H. (1992). HPLC analysis of ciprofloxacin and ciprofloxacin metabolites in body fluids. PubMed. [Link]

-

This compound. (n.d.). gsrs. [Link]

-

García-de-Lojo, D., Marco-Dols, S., & Roca, M. (2023). Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. NIH. [Link]

-

This compound (C17H16FN3O4). (n.d.). PubChemLite. [Link]

-

Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2024). Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Validation. MDPI. [Link]

Sources

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]

- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 6. Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria - Video | Study.com [study.com]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ciprofloxacin Chemical Structure built with Atoms & Bonds from indigoinstruments.com [indigoinstruments.com]

- 11. Ciprofloxacin [webbook.nist.gov]

- 12. microbiologyresearch.org [microbiologyresearch.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Structure-Activity Relationship of Fluoroquinolone in Escherichia coli -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 15. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. GSRS [gsrs.ncats.nih.gov]

- 17. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 26. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. rjptonline.org [rjptonline.org]

- 29. Analytical Methods of Ciprofloxacin and its Combinations Review - ProQuest [proquest.com]

- 30. HPLC analysis of ciprofloxacin and ciprofloxacin metabolites in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Profile of Oxociprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxociprofloxacin, a significant metabolite of the widely prescribed fluoroquinolone antibiotic ciprofloxacin, presents a noteworthy subject of study in antimicrobial pharmacology. While not utilized as a therapeutic agent in its own right, its presence and intrinsic biological activity following the administration of ciprofloxacin warrant a thorough understanding of its pharmacological profile. This guide provides a detailed technical overview of this compound, delving into its chemical identity, mechanism of action, antimicrobial spectrum, and pharmacokinetic characteristics, offering valuable insights for researchers in drug metabolism, antibiotic resistance, and pharmacology.

Chemical and Physical Properties

This compound is chemically designated as 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid[1]. It is one of the four primary metabolites of ciprofloxacin, often referred to as M3 in scientific literature[2][3]. Its formation involves the oxidation of the piperazine ring of the parent ciprofloxacin molecule[4].

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₆FN₃O₄ | [1] |

| Molecular Weight | 345.33 g/mol | [5] |

| CAS Number | 103237-52-1 | [6] |

| Appearance | Brownish-Beige Solid | [6] |

Mechanism of Action: A Fluoroquinolone Heritage

As a derivative of ciprofloxacin, this compound is presumed to share the same fundamental mechanism of action as other fluoroquinolone antibiotics: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[7][8]. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process essential for the initiation of DNA replication.

-

Topoisomerase IV: In many bacteria, particularly Gram-positives, topoisomerase IV is the primary target and is responsible for decatenating newly replicated daughter chromosomes.

Figure 1: Generalized mechanism of action for fluoroquinolones like this compound.

Antimicrobial Spectrum and Potency

Direct and comprehensive Minimum Inhibitory Concentration (MIC) data for purified this compound against a wide array of bacterial isolates are limited in publicly accessible literature. However, seminal studies on ciprofloxacin's metabolites provide valuable comparative insights into its antimicrobial activity.

A key study by Zeiler and colleagues in 1987 systematically evaluated the antibacterial activity of ciprofloxacin's main metabolites, including this compound (designated as M3)[2]. The findings from this and other related research can be summarized as follows:

-

Broad but Reduced Activity: this compound exhibits a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria[2]. However, its potency is significantly lower than that of the parent compound, ciprofloxacin[2][3].

-

Comparative Potency: The antibacterial activity of this compound is reported to be less than that of both ciprofloxacin and norfloxacin[2]. For certain organisms, its activity has been described as comparable to that of norfloxacin[4]. Another metabolite, M4 (N-formylciprofloxacin), was found to be the most active among the metabolites, with MICs against Escherichia coli and Klebsiella pneumoniae in the range of norfloxacin, and activity against staphylococci comparable to ciprofloxacin[2].

| Compound | Comparative Activity vs. Ciprofloxacin | Notes | Source |

| This compound (M3) | Less Active | Broad-spectrum but weaker than ciprofloxacin and norfloxacin. | [2] |

| Metabolite M1 | Weak Activity | Comparable to nalidixic acid. | [2] |

| Metabolite M2 | Significantly Less Active | [2] | |

| Metabolite M4 | Active | Most active metabolite; comparable to norfloxacin for some Gram-negatives and ciprofloxacin for staphylococci. | [2] |

The intrinsic, albeit reduced, antimicrobial activity of this compound is a crucial consideration in understanding the overall therapeutic effect and potential for resistance development during ciprofloxacin treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound is intrinsically linked to that of its parent drug, ciprofloxacin. Following administration, ciprofloxacin is metabolized in the liver to its four primary metabolites, including this compound[4].

-

Metabolism and Excretion: this compound is a major urinary metabolite of ciprofloxacin[4]. A significant portion of an administered ciprofloxacin dose is excreted in the urine as unchanged drug and its metabolites[3].

-

Pharmacokinetics in Renal Impairment: Studies in patients on hemodialysis have investigated the pharmacokinetics of both ciprofloxacin and this compound, indicating the importance of renal function in their clearance[10].

A detailed, independent pharmacokinetic analysis of purified this compound is not available, as it is not administered as a drug.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a bacterium. The agar dilution method, as utilized in the foundational studies of ciprofloxacin's metabolites, is a standard procedure for this determination[2].

Step-by-Step Methodology: Agar Dilution MIC Assay

-

Preparation of Antimicrobial Stock Solutions:

-

Accurately weigh and dissolve the antimicrobial agent (e.g., purified this compound) in a suitable solvent to create a high-concentration stock solution.

-

Perform serial dilutions to obtain a range of concentrations.

-

-

Preparation of Agar Plates:

-

Prepare Mueller-Hinton agar (or another appropriate growth medium) according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C.

-

Add a defined volume of each antimicrobial dilution to a separate, labeled petri dish.

-

Pour the molten agar into the petri dishes, ensuring thorough mixing with the antimicrobial solution. Allow the agar to solidify.

-

-

Inoculum Preparation:

-

From a fresh culture of the test bacterium, prepare a bacterial suspension in a sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Inoculation of Plates:

-

Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antimicrobial agent.

-

-

Incubation:

-

Incubate the plates at the appropriate temperature and duration for the specific bacterial species (e.g., 35-37°C for 18-24 hours for most common pathogens).

-

-

Reading the Results:

-

After incubation, determine the MIC as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

-

Sources

- 1. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]

Introduction: Understanding Oxociprofloxacin in Drug Development

An In-Depth Technical Guide to the Solubility and Stability of Oxociprofloxacin

This compound is a primary metabolite of Ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic.[1][2][3] As the pharmaceutical industry and environmental sciences place increasing emphasis on the entire lifecycle of a drug, understanding the physicochemical properties of its metabolites is no longer a secondary concern. The solubility and stability of this compound are critical parameters that influence its pharmacokinetic profile, potential for accumulation in tissues, environmental fate, and toxicological assessment.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the available data on this compound's solubility and stability. Where direct data is limited, we will draw upon established knowledge of its parent compound, ciprofloxacin, and the broader fluoroquinolone class to provide scientifically grounded insights. We will delve into the causality behind experimental designs and present self-validating protocols for researchers, scientists, and drug development professionals.

Part 1: The Solubility Profile of this compound

Solubility is a gatekeeper of bioavailability. For a metabolite like this compound, its solubility dictates its rate of excretion and potential for off-target effects. A thorough understanding begins with its fundamental physicochemical properties.

Physicochemical Characteristics

A summary of the core identifiers and properties for this compound is presented below. This data forms the basis for predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 103237-52-1 | [1][2] |

| Molecular Formula | C₁₇H₁₆FN₃O₄ | [1][2] |

| Molecular Weight | 345.32 g/mol | [2] |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | [2] |

| Appearance | Pale Beige to Brown Solid | [4] |

| Melting Point | >320°C | [1][4] |

Solvent Solubility Data

Direct quantitative solubility data for this compound is not extensively published. However, qualitative assessments and data from its parent compound provide a working framework. Fluoroquinolones are amphoteric, meaning their solubility is highly dependent on pH.

| Solvent System | Solubility | Remarks & Rationale | Source |

| Acetic Acid | Soluble (Very Slightly) | The acidic environment protonates the molecule, increasing solubility. This is typical for quinolones. | [1][4] |

| Tetrahydrofuran (THF) | Soluble (Slightly) | A polar aprotic solvent capable of hydrogen bonding, facilitating dissolution. | [1][4] |

| Aqueous Media (pH dependent) | Poorly Soluble | Like ciprofloxacin, this compound is expected to have its lowest solubility at its isoelectric point (neutral pH) and higher solubility at acidic ( | [5][6] |

| Ethanol, 2-Propanol, Acetone | Poorly Soluble | Based on data for ciprofloxacin, solubility in common organic solvents is significantly lower than in water, especially for the non-hydrochloride form. | [5][6] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating method for determining the thermodynamic equilibrium solubility of this compound, adhering to principles that ensure accuracy and reproducibility.

Causality Behind the Method: The shake-flask method is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value rather than a kinetic one. The extended incubation period, temperature control, and quantification by a stability-indicating method are critical for validating the results.

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Use buffers with known composition and low ionic strength to minimize matrix effects.

-

Sample Preparation: Add an excess amount of solid this compound powder to separate vials containing each buffer. The excess solid is crucial to ensure that saturation is reached and maintained.

-

Equilibration:

-

Place the vials in a constant-temperature orbital shaker set to a controlled temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a minimum of 48-72 hours. Rationale: This extended time is necessary to ensure that the dissolution process has reached a true equilibrium state.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm PVDF syringe filter to remove any undissolved microparticulates. Rationale: Failure to filter properly is a common source of erroneously high solubility results.

-

-

Quantification:

-

Validation of Equilibrium: To confirm that equilibrium was reached, take additional samples at a later time point (e.g., 96 hours) and analyze them. The concentration should be within ±5% of the 72-hour sample.

Caption: Key factors influencing the aqueous solubility of this compound.

Part 2: The Stability Profile of this compound

The chemical stability of a drug metabolite determines its persistence and the potential for forming new, potentially active or toxic, degradation products. Forced degradation studies are essential for mapping these liabilities.

Degradation Pathways and Stress Stability

Fluoroquinolones are known to be susceptible to degradation under specific conditions, primarily photolytic and alkaline stress.[9][10] While specific kinetic data for this compound is scarce, the degradation pathways are expected to mirror those of ciprofloxacin, focusing on the quinolone core and the piperazine ring.

| Stress Condition | Expected Outcome | Rationale & Key Degradants | Source (Ciprofloxacin) |

| Acidic Hydrolysis | Generally Stable | The quinolone core is relatively stable to acid. Prolonged stress may lead to minor degradation. | [11] |

| Alkaline Hydrolysis | Degradation Likely | Fluoroquinolones can undergo degradation in alkaline media. Gemifloxacin, for example, shows notable degradation under these conditions. | [9][10] |

| **Oxidative (e.g., H₂O₂) ** | Degradation | Oxidation primarily targets the piperazine ring, potentially leading to ring cleavage and the formation of various oxidized products. | [12] |

| Photolytic (UV Light) | Significant Degradation | This is a primary degradation pathway for fluoroquinolones. Reactions can include defluorination, modifications to the piperazine ring, and cleavage of the cyclopropyl group.[9][13][14] | [13][14][15] |

Experimental Protocol: Forced Degradation Study

This protocol provides a systematic approach to identifying the degradation pathways of this compound.

Causality Behind the Method: The goal is not to completely destroy the molecule but to achieve 5-20% degradation. This level of degradation is sufficient to produce and identify the primary degradation products without generating secondary or tertiary degradants that would complicate analysis. The use of a validated, stability-indicating HPLC method is non-negotiable, as it must be able to resolve the parent peak from all potential degradant peaks.[16][17]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (drug in solvent without stressor) should be run in parallel.

-

Acid Hydrolysis: Mix with 0.1 N HCl and heat at 80°C for 2-8 hours.

-

Base Hydrolysis: Mix with 0.1 N NaOH and keep at room temperature for 1-4 hours.

-

Oxidation: Mix with 3-6% H₂O₂ and keep at room temperature for 2-8 hours, protected from light.

-

Photolysis: Expose the solution (in a quartz cuvette) to UV light (e.g., 254 nm) or simulated sunlight (ICH Q1B option) for 24-48 hours. A dark control must be included.

-

-

Neutralization and Dilution: After the specified time, withdraw samples. Neutralize the acid and base-stressed samples (e.g., with an equimolar amount of base or acid, respectively). Dilute all samples to a final concentration suitable for HPLC analysis.

-

HPLC Analysis:

-

Analyze all stressed samples, the control, and a non-stressed reference standard using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector.[7]

-

The PDA detector is crucial for assessing peak purity and obtaining UV spectra of the parent and degradant peaks, which aids in identification.

-

-

Mass Spectrometry (LC-MS) for Identification: For significant degradation peaks, perform LC-MS/MS analysis to determine their mass and fragmentation patterns, allowing for structural elucidation of the degradation products.[18][19]

Caption: Plausible degradation pathways for this compound under stress conditions.

Conclusion: A Framework for Future Research

The data presented in this guide establishes a foundational understanding of the solubility and stability of this compound. While direct quantitative data remains limited, the principles derived from its parent compound, ciprofloxacin, provide a robust framework for experimental design. The solubility is predictably pH-dependent, and the molecule's primary stability liability lies in its susceptibility to photolytic and oxidative degradation, primarily targeting the piperazine and quinolone moieties.